1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine
Description
Properties
IUPAC Name |
2-(6-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-5-7(17-2)3-4-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRNJNPVSRLVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364521 | |
| Record name | GNF-PF-3361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244052-68-4 | |
| Record name | GNF-PF-3361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-methoxy-4-methylquinazoline with guanidine under specific conditions. One common method involves the use of N-ethyl-N,N-diisopropylamine as a base in N,N-dimethylformamide at 100°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Shifting the methoxy group from the 6- to 7-position (3a vs. 3b) reduces yield slightly (56% vs. 53%), suggesting steric or electronic effects during synthesis .
- Number of Methoxy Groups : Adding methoxy groups (e.g., 3c and 3d) minimally impacts yields (~55–57%), indicating tolerance for bulkier substituents in the reaction .
- Ethoxy vs.
STAT3 Inhibition (Quinazoline Derivatives)
The position and number of methoxy groups likely influence binding affinity to STAT3’s SH2 domain, a critical site for dimerization and activation. For example:
HV1 Channel Inhibition (Non-Quinazoline Guanidines)
Guanidine derivatives like 2-guanidinobenzimidazole (2GBI) and 1-(1,3-benzothiazol-2-yl)guanidine exhibit potent inhibition of voltage-gated proton channels (HV1), with 2GBI showing an IC$_{50}$ of 38 µM . Unlike these compounds, 3a’s quinazoline core lacks a five-membered aromatic ring conjugated to two guanidine groups, a feature critical for HV1 inhibition .
Pharmacokinetic and ADMET Considerations
- Metabolic Stability : Quinazoline rings are generally resistant to oxidative metabolism, whereas benzothiazole-based guanidines (e.g., ) may undergo faster hepatic clearance .
- Toxicity: No toxicity data are available for 3a, but guanidine derivatives often exhibit dose-dependent neurotoxicity, necessitating careful optimization .
Biological Activity
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a quinazoline ring substituted with methoxy and methyl groups, alongside a guanidine functional group, enhances its solubility and biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C10H12N4O. The presence of the methoxy group significantly affects its solubility and interaction with biological targets, making it an interesting candidate for pharmacological research .
Biological Activities
This compound exhibits several notable biological activities:
- Antibacterial Activity : This compound has shown promising results against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) recorded range from 4 to 8 µg/mL .
- Inhibition of DNA Repair Enzymes : It acts as an inhibitor of Tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in repairing topoisomerase II-mediated DNA damage. This inhibition can potentially enhance the efficacy of topoisomerase-targeted cancer therapies .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting enzymes like TDP2, it disrupts DNA repair processes in cancer cells, leading to increased sensitivity to chemotherapeutic agents.
- Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to various biological targets, enhancing its therapeutic potential .
Comparative Analysis with Related Compounds
To better understand the significance of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Chemical Structure | Notable Properties |
|---|---|---|
| 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine | C10H12N4O | Similar antibacterial activity |
| 1-(4-Methylquinazolin-2-yl)guanidine | C10H11N5 | Exhibits strong enzyme inhibition |
| 1-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine | C11H14N4O | Potential anti-inflammatory effects |
This table illustrates the diversity within the quinazoline class and highlights how variations in substituents can influence biological activity and therapeutic potential.
Case Studies
Recent studies have focused on the application of this compound in cancer therapy:
- Cancer Treatment Enhancement : A study demonstrated that combining this compound with traditional chemotherapeutics could significantly improve treatment outcomes in models resistant to standard therapies. The compound's ability to inhibit TDP2 was crucial in overcoming drug resistance .
- High-throughput Screening : In high-throughput screening assays, this compound was identified as a potent inhibitor among a library of over 460,000 compounds, underscoring its potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine?
- Methodological Answer : Synthesis typically involves reacting a substituted quinazoline precursor with a guanidine derivative. For example, analogous compounds (e.g., 1-(4-Fluorobenzyl)guanidine) are synthesized via nucleophilic substitution or condensation reactions using activated guanidine precursors (e.g., guanidine nitrate) in refluxing ethanol with catalysts like lithium hydroxide . Purification often employs recrystallization or column chromatography. Optimization may require adjusting stoichiometry, temperature, or solvent polarity.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with shifts indicating substituent effects (e.g., methoxy and methyl groups in quinazoline) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and conformation . For unstable crystals, synchrotron radiation or low-temperature data collection improves resolution.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use P95 respirators in poorly ventilated areas .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters:
- Catalyst Screening : Test alternatives to lithium hydroxide (e.g., potassium carbonate) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against ethanol to enhance reactivity.
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating and reduced side reactions.
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-morpholinophenyl)pyrimidin-2-amines) to identify substituent-induced deviations .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands to assess affinity for α2-adrenergic receptors, a common target for guanidine derivatives .
- Molecular Docking : Simulate interactions with protein targets (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from analogs .
Q. How can the stability of this compound under varying storage conditions be assessed?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .
- Photostability Testing : Use UV/visible light chambers to evaluate susceptibility to light-induced decomposition .
Q. What are best practices for selective functionalization of the quinazoline core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., guanidine nitrogen) with tert-butoxycarbonyl (Boc) groups during substitution reactions .
- Directed Metalation : Use palladium catalysts for regioselective C-H activation at the 6-methoxy or 4-methyl positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
